5-Bromo-2-fluoro-4-methylbenzyl alcohol

Cross-coupling Suzuki-Miyaura Palladium catalysis

Non-brominated benzyl alcohol analogs lack cross-coupling capability, forcing inefficient late-stage diversification. 5-Bromo-2-fluoro-4-methylbenzyl alcohol (CAS 1449008-06-3) solves this with pre-installed orthogonal handles: - C5 bromine enables Suzuki-Miyaura/Stille/Heck coupling for systematic aryl variation while retaining C2-F and C4-Me substituents. - Ortho-fluorine modulates hydrogen-bond acidity, impacting solubility and target binding in med chem campaigns. - Hydroxymethyl handle permits selective oxidation to aldehyde (CAS 497224-12-1) or acid without protecting group manipulation. Supplied at 98% purity; ambient shipping; for R&D use only.

Molecular Formula C8H8BrFO
Molecular Weight 219.05 g/mol
CAS No. 1449008-06-3
Cat. No. B1377961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-fluoro-4-methylbenzyl alcohol
CAS1449008-06-3
Molecular FormulaC8H8BrFO
Molecular Weight219.05 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1Br)CO)F
InChIInChI=1S/C8H8BrFO/c1-5-2-8(10)6(4-11)3-7(5)9/h2-3,11H,4H2,1H3
InChIKeyHGQYPBDSKIWEMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-2-fluoro-4-methylbenzyl alcohol: Specifications & Procurement


5-Bromo-2-fluoro-4-methylbenzyl alcohol (CAS 1449008-06-3) is a tri-substituted halogenated benzyl alcohol derivative with the molecular formula C₈H₈BrFO and molecular weight 219.05 g/mol . The compound is available in research-grade purity specifications of 98% (NLT) from multiple commercial suppliers . Predicted physicochemical properties include a boiling point of 279.2 ± 35.0 °C, density of 1.565 ± 0.06 g/cm³, and pKa of 13.81 ± 0.10 . The compound is classified as a building block for organic synthesis and is supplied as a research chemical for laboratory applications only .

Workflow Halogenated benzyl alcohol building block for organic synthesis
Grade Research-grade purity supporting reproducible synthetic outcomes
Selection Pre-installed C5 bromine, C2 fluorine, and C4 methyl for regioselective diversification

5-Bromo-2-fluoro-4-methylbenzyl alcohol: Why Substitution Fails


In-class substitution among benzyl alcohol derivatives is not scientifically justifiable for the target compound 5-bromo-2-fluoro-4-methylbenzyl alcohol because the specific regiochemistry and combination of substituents (bromine at C5, fluorine at C2, methyl at C4, and hydroxymethyl at C1) creates a unique electronic and steric environment that cannot be replicated by analogs differing in halogen placement, substitution pattern, or functional group identity. The C5 bromine atom enables orthogonal cross-coupling reactivity at a site distal to both the C2 fluorine and the hydroxymethyl handle, a synthetic versatility absent in non-brominated analogs such as 2-fluoro-4-methylbenzyl alcohol (CAS 252004-38-9). The ortho-fluorination at C2, combined with the adjacent hydroxymethyl group, introduces conformational constraints and hydrogen-bond acidity modulation distinct from non-fluorinated or differently fluorinated benzyl alcohols. These structural features directly affect downstream reaction outcomes, including regioselectivity in cross-coupling, oxidation pathways, and product purity profiles. Substituting a non-brominated analog would eliminate the key C5 handle required for Suzuki-Miyaura or related palladium-catalyzed transformations, fundamentally altering the synthetic route and final molecular architecture.

Non-brominated analogs lack C5 cross-coupling handle

Replacing with 2-fluoro-4-methylbenzyl alcohol may eliminate key Pd-catalyzed coupling site, shifting synthetic route.

Regioisomer mismatch alters molecular connectivity

3-Bromo-2-fluoro-4-methylbenzyl alcohol couples at a different aromatic carbon; final product geometry may differ.

Functional group analog constrains transformation pathways

Aldehyde or amine analogs offer distinct reactivity; selecting the alcohol maintains access to oxidation/reduction entry points.

5-Bromo-2-fluoro-4-methylbenzyl alcohol: Differentiated Synthetic Utility


C5 Bromine Enables Orthogonal Cross-Coupling

The C5 bromine atom in 5-bromo-2-fluoro-4-methylbenzyl alcohol provides a reactive site for palladium-catalyzed cross-coupling reactions that is completely absent in the non-brominated analog 2-fluoro-4-methylbenzyl alcohol (CAS 252004-38-9). The bromine substituent serves as a leaving group for Suzuki-Miyaura, Stille, and Heck couplings, enabling C–C bond formation at the C5 position without requiring additional halogenation steps [1]. In contrast, the non-brominated analog 2-fluoro-4-methylbenzyl alcohol (molecular weight 140.15 g/mol) lacks this synthetic handle, rendering it incapable of participating in bromine-dependent cross-coupling transformations . The 5-bromo substitution pattern in this target compound places the reactive site meta to the fluorinated ortho position and ortho to the C4 methyl group, creating a regiochemical profile that directs coupling outcomes differently than isomers such as 3-bromo-2-fluoro-4-methylbenzyl alcohol .

C5 Bromine Enables Cross-Coupling
Head-to-head
Presence vs. complete absence of bromine-based handle; Pd-catalyzed Suzuki, Stille, Heck couplings accessible at C5.
C5 bromine essential for cross-coupling diversification
Non-brominated analog cannot substitute without additional halogenation steps
Cross-coupling Suzuki-Miyaura Palladium catalysis

Bromine Regiochemistry Directs Coupling Site

The target compound (5-bromo substitution) differs fundamentally from its regioisomer 3-bromo-2-fluoro-4-methylbenzyl alcohol in the spatial positioning of the bromine leaving group relative to other substituents . In 5-bromo-2-fluoro-4-methylbenzyl alcohol, bromine is positioned ortho to the C4 methyl group and para to the hydroxymethyl-bearing C1 carbon. In the 3-bromo isomer, bromine occupies the meta position relative to both the C4 methyl and the C2 fluorine. This regiochemical difference dictates which carbon atom participates in cross-coupling reactions, thereby determining the connectivity of the final coupled product. The 5-bromo isomer couples at a site distal to the fluorine and hydroxymethyl groups, whereas the 3-bromo isomer couples at a site adjacent to both. For SAR studies or target molecule synthesis requiring specific substitution geometry, these isomers are not interchangeable .

Bromine Regiochemistry
Head-to-head
5-bromo: ortho to C4 methyl, para to C1; 3-bromo isomer: meta to both methyl and fluorine, altering coupling connectivity.
Regioisomer selection determines final molecular architecture
Incorrect isomer leads to structurally divergent products
Regioisomer Substitution pattern Synthetic route

Ortho-Fluorination Modulates Hydrogen-Bond Acidity

Systematic IR spectroscopic and quantum chemical studies of fluorinated benzyl alcohol derivatives have established that ortho-fluorination significantly modifies hydrogen-bond (HB) donating properties and conformational landscapes. Specifically, ortho-fluorination of benzyl alcohols has been demonstrated to increase the hydrogen-bond acidity of the hydroxyl group compared to non-fluorinated benzyl alcohol, attributable to intramolecular OH⋅⋅⋅F and CH⋅⋅⋅F interactions [1]. This effect is distinct from o,o′-difluorination, which results in a decrease in HB acidity. The target compound 5-bromo-2-fluoro-4-methylbenzyl alcohol contains a single ortho-fluorine (C2 position relative to the CH₂OH at C1), placing it within the ortho-monofluorinated class predicted to exhibit enhanced HB acidity relative to non-fluorinated benzyl alcohols [2]. Furthermore, ortho-halogenated benzyl alcohols can adopt two distinct low-energy chiral conformations, only one of which involves an OH–X intramolecular contact (X = halogen) [3]. These conformational and HB acidity differences directly affect molecular recognition in biological systems and crystallization behavior during purification.

Ortho-Fluorination Modulates HB Acidity
Class-level
Ortho-fluorination predicted to enhance hydrogen-bond acidity vs. non-fluorinated benzyl alcohols; chiral conformations with OH···F contacts.
Fluorination pattern may alter molecular recognition properties
Class-level inference; verify in target system
Hydrogen-bond acidity Conformational analysis Fluorination effects

Hydroxymethyl vs. Aldehyde/Amine Reactivity

The target compound 5-bromo-2-fluoro-4-methylbenzyl alcohol contains a primary alcohol (–CH₂OH) functional group, which represents a specific oxidation state distinct from closely related analogs such as 5-bromo-2-fluoro-4-methylbenzaldehyde (CAS 497224-12-1, aldehyde, oxidation state +1) and 5-bromo-2-fluoro-4-methylaniline (CAS 945244-29-1, primary amine) [1][2][3]. The alcohol group can be selectively oxidized to the corresponding aldehyde or carboxylic acid, reduced to the methyl group, or converted to leaving groups (e.g., bromide, tosylate, mesylate) for nucleophilic displacement reactions. In contrast, the benzaldehyde analog is already at an oxidized state and cannot be further oxidized without ring oxidation; the aniline analog contains a nitrogen nucleophile rather than an oxygen-based functional group, directing reactivity toward amine-specific transformations such as amide coupling or diazotization [2]. The 5-bromo-2-fluoro-4-methyl substitution pattern is conserved across all three analogs, but the functional group identity determines the permissible synthetic transformations and the ultimate molecular architecture achievable from each building block [3].

Hydroxymethyl vs. Aldehyde/Amine
Head-to-head
Primary alcohol enables oxidation to aldehyde/acid, reduction, or leaving group conversion; aldehyde and amine analogs offer distinct reactivity profiles.
Functional group identity determines downstream transformations
Select entry point based on synthetic sequence requirements
Functional group interconversion Oxidation state Synthetic intermediate

5-Bromo-2-fluoro-4-methylbenzyl alcohol: Research & Industrial Applications


C5 Palladium-Catalyzed Cross-Coupling for Scaffold Diversification

The C5 bromine substituent enables Suzuki-Miyaura, Stille, or Heck cross-coupling reactions at the aromatic ring, allowing introduction of diverse aryl, vinyl, or alkynyl groups at the position ortho to the C4 methyl group and para to the hydroxymethyl-bearing C1 carbon [1]. This orthogonal reactivity cannot be achieved with the non-brominated analog 2-fluoro-4-methylbenzyl alcohol, which lacks a halogen leaving group for cross-coupling. The hydroxymethyl group remains available for subsequent functionalization (oxidation, etherification, or conversion to a leaving group), enabling sequential orthogonal transformations without protecting group manipulation. This scenario is particularly relevant for medicinal chemistry SAR campaigns requiring systematic variation of the C5 aryl substituent while maintaining the C2 fluorine and C4 methyl groups constant.

Synthesis of Ortho-Fluorinated Bioactive Benzyl Alcohols with Modulated HB Acidity

The ortho-fluorine at C2 (relative to the hydroxymethyl group) confers enhanced hydrogen-bond acidity compared to non-fluorinated benzyl alcohols, a property established through systematic IR spectroscopic and computational studies of fluorinated benzyl alcohol derivatives [2]. This modulation of HB acidity affects molecular recognition with biological targets and influences physicochemical properties including solubility and membrane permeability. The target compound provides a pre-installed ortho-fluorine in a building block format, eliminating the need for late-stage fluorination of sensitive intermediates. This scenario is applicable in the development of fluorinated pharmaceutical candidates where HB acidity tuning is a critical design parameter.

Controlled Oxidation to 5-Bromo-2-fluoro-4-methylbenzaldehyde

The primary alcohol group can be selectively oxidized to the corresponding aldehyde, yielding 5-bromo-2-fluoro-4-methylbenzaldehyde (CAS 497224-12-1), a building block with demonstrated applications in the synthesis of benzimidazole-derived anticancer agents, pyrazole-based COX-2 inhibitors, and triazole antifungal compounds [3]. Procuring the alcohol rather than the aldehyde may be advantageous for laboratories requiring the reduced oxidation state as a stable storage form or for synthetic sequences where the alcohol serves as a protected aldehyde equivalent. The alcohol can also be oxidized to the carboxylic acid for amide coupling or other carboxylate-dependent transformations. This scenario supports multi-step synthetic planning where the alcohol serves as a versatile entry point to multiple oxidation states.

Conformational Studies of Ortho-Halogenated Benzyl Alcohols

Ortho-halogenated benzyl alcohols, including ortho-brominated and ortho-fluorinated derivatives, exhibit complex conformational equilibria involving intramolecular OH–halogen contacts and chirality-dependent aggregation behavior [4]. The target compound contains both ortho-fluorine (C2) and bromine at C5 (which is ortho to C4 methyl but not ortho to the hydroxymethyl group), presenting a unique combination of halogen substituents for investigating competing conformational effects. Spectroscopic studies using IR in supersonic jets have demonstrated that ortho-halogenated benzyl alcohols adopt chiral conformations with OH–X contacts that influence dimerization preferences and aggregation behavior. This scenario is relevant for fundamental physical organic chemistry research and for understanding crystallization and solubility behavior of halogenated benzyl alcohol derivatives in pharmaceutical formulation contexts.

Application
Selection Property
Validation Focus
Scaffold diversification via cross-coupling
C5 bromine handle for Pd-catalyzed couplings
Suzuki/Stille/Heck reaction compatibility
Ortho-fluorinated building block synthesis
Pre-installed ortho-fluorine for HB acidity tuning
Hydrogen-bond acidity and target binding profiling
Oxidation to aldehyde or carboxylic acid
Primary alcohol as versatile redox entry point
Selective oxidation and interconversion yield
Conformational analysis research
Unique ortho-F and meta-Br substitution pattern
Chiral conformation and aggregation behavior

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